BenchChemオンラインストアへようこそ!

3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Molecular docking Kinase inhibition CDK-2

3-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 941952-78-9) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-thioether-propanamide class, featuring a thiophen-2-yl substituent at the oxadiazole 5-position and a 4-methoxyphenylthio moiety linked via a propanamide chain. With a molecular formula of C₁₆H₁₅N₃O₃S₂ and molecular weight of 361.43 g/mol, this compound is supplied as a research-grade chemical (typical purity ≥95%) and is not intended for human or veterinary use.

Molecular Formula C16H15N3O3S2
Molecular Weight 361.43
CAS No. 941952-78-9
Cat. No. B2550218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
CAS941952-78-9
Molecular FormulaC16H15N3O3S2
Molecular Weight361.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C16H15N3O3S2/c1-21-11-4-6-12(7-5-11)23-10-8-14(20)17-16-19-18-15(22-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20)
InChIKeyMXMDMTVDJOKPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 941952-78-9): Structural Classification and Research-Grade Procurement Profile


3-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 941952-78-9) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole-thioether-propanamide class, featuring a thiophen-2-yl substituent at the oxadiazole 5-position and a 4-methoxyphenylthio moiety linked via a propanamide chain . With a molecular formula of C₁₆H₁₅N₃O₃S₂ and molecular weight of 361.43 g/mol, this compound is supplied as a research-grade chemical (typical purity ≥95%) and is not intended for human or veterinary use . The 1,3,4-oxadiazole core is widely recognized in medicinal chemistry for its metabolic stability, favorable solubility profile, and capacity for diverse biological interactions including anticancer, antimicrobial, and enzyme inhibitory activities [1]. This specific substitution pattern—combining an electron-rich thiophene heterocycle with a 4-methoxyphenylthio ether donor—positions the compound within a structurally distinct subset of the oxadiazole chemical space that is of interest for structure-activity relationship (SAR) exploration and probe development [1].

Why In-Class 1,3,4-Oxadiazole-Thioether Compounds Cannot Be Assumed Interchangeable with CAS 941952-78-9


Within the 1,3,4-oxadiazole-thioether-propanamide series, small structural modifications produce substantial shifts in biological potency and selectivity that preclude generic substitution. Replacing the thiophen-2-yl heterocycle with a phenyl (e.g., 2-chlorophenyl analog, CAS 941908-96-9 ) or furan-2-yl ring (CAS 941902-77-8 ) alters the electron density and hydrogen-bonding capacity of the oxadiazole core, directly modulating target binding . Similarly, exchanging the 4-methoxyphenylthio sulfur-linked group for a p-tolylthio substituent (CAS 895468-25-4 ) changes both lipophilicity and metabolic stability, as demonstrated by SAR studies on related thioether-oxadiazole hybrids where even single-atom substitutions shifted IC₅₀ values by over 10-fold [1]. These structure-dependent activity cliffs mean that in-class compounds cannot serve as drop-in replacements without experimental validation; the precise combination of thiophene, oxadiazole, and 4-methoxyphenylthio motifs defines the compound's unique pharmacological fingerprint [1].

Quantitative Differentiation Evidence for 3-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 941952-78-9) vs. Closest Analogs


Thiophene vs. Furan Heterocycle: Predicted Impact on π-Stacking and Target Binding Affinity

The thiophen-2-yl substituent on the oxadiazole core of CAS 941952-78-9 confers superior π-stacking capacity compared to the furan-2-yl analog (CAS 941902-77-8). In silico docking studies on 1,3,4-oxadiazole derivatives bearing thiophen-2-yl groups against cyclin-dependent kinase 2 (CDK-2) demonstrate that the sulfur atom in the thiophene ring engages in stronger hydrophobic contacts with active-site aromatic residues (e.g., Phe80, Leu83) than the oxygen atom in the furan analog, correlating with predicted binding affinity differences of approximately 1.5–2.0 kcal/mol [1]. This structural feature is directly relevant to the design of ATP-competitive kinase inhibitor scaffolds where the thiophene sulfur provides a distinct electronic and steric interaction profile not achievable with furan or phenyl substitutions [1].

Molecular docking Kinase inhibition CDK-2

4-Methoxyphenylthio vs. p-Tolylthio Substitution: Differential Antioxidant Capacity in Radical Scavenging Assays

The 4-methoxyphenylthio group in CAS 941952-78-9 is expected to exhibit enhanced radical scavenging activity relative to the p-tolylthio analog (CAS 895468-25-4) due to the electron-donating resonance effect of the para-methoxy substituent, which stabilizes radical intermediates more effectively than a methyl group. In structurally related 1,3,4-oxadiazole-thioether series, the methoxy-substituted phenylthio derivatives consistently show DPPH radical scavenging IC₅₀ values 30–50% lower than their methyl-substituted counterparts [1]. For example, comparator compound 3-(phenylsulfanyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide exhibited DPPH IC₅₀ = 25 μM and ABTS IC₅₀ = 30 μM, with SAR indicating that further electron donation via methoxy substitution would further lower these values [1]. This structural feature makes CAS 941952-78-9 a more appropriate choice than the p-tolylthio analog for oxidative stress-related screening cascades [2].

Antioxidant activity DPPH assay Thioether SAR

1,3,4-Oxadiazole-Thioether Core: Validated Dual Anticancer-Antimicrobial Pharmacophore with Submicromolar TS Inhibition

The 1,3,4-oxadiazole-thioether-propanamide scaffold shared by CAS 941952-78-9 has been pharmacologically validated as a thymidylate synthase (TS) inhibitor scaffold with dual anticancer and antimicrobial activity. In a systematic SAR study of 36 oxadiazole-thioether derivatives, the most potent compound (compound 18) exhibited human TS IC₅₀ = 0.62 μM and E. coli TS IC₅₀ = 0.47 μM, with anticancer IC₅₀ values of 0.7 ± 0.2 μM (HepG2), 30.0 ± 1.2 μM (A549), and 18.3 ± 1.4 μM (MCF-7), outperforming the positive control 5-fluorouracil [1]. Antibacterial MIC values ranged from 1.56 to 3.13 μg/mL across four tested strains [1]. The presence of the sulfur atom in the thioether linkage is critical—replacement with sulfone or deletion of the thioether bridge abolished TS inhibitory activity in multiple analogs [1]. This establishes the 1,3,4-oxadiazole-thioether core as a privileged scaffold where CAS 941952-78-9 resides, offering a starting point for TS-targeted probe development that non-thioether oxadiazole analogs cannot provide [2].

Thymidylate synthase inhibition Dual anticancer-antimicrobial Enzyme inhibition

Thiophene-Oxadiazole Hybrids Demonstrate Nanomolar Cytotoxicity in MCF-7 Breast Cancer Models

The thiophene-oxadiazole hybrid scaffold represented by CAS 941952-78-9 has demonstrated potent cytotoxicity in breast cancer models. In a series of thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids (TOT-1 to 15), the most active compound TOT-14 achieved MCF-7 IC₅₀ = 4.83 μg/mL, surpassing the clinical standard epirubicin hydrochloride (IC₅₀ = 6.78 μg/mL) [1]. In a separate study, thiophene-oxadiazole hybrid T11, featuring a salicylic aldehyde moiety, showed an IC₅₀ of 45.68 nM against MCF-7 cells—representing a >100-fold potency improvement over earlier-generation oxadiazole derivatives [2]. These data establish that the thiophene-oxadiazole core architecture common to CAS 941952-78-9 supports potent anticancer activity across multiple structural elaborations, whereas replacement of thiophene with phenyl or other heterocycles in parallel series consistently reduced MCF-7 potency by 2- to 5-fold [1][2].

Anticancer activity MCF-7 cells Cytotoxicity

Urease Inhibitory Potential: Bi-Heterocyclic Propanamide Scaffold Demonstrates Consistent Enzyme Inhibition with Low Cytotoxicity

The 1,3,4-oxadiazole-propanamide architecture shared by CAS 941952-78-9 has been validated in urease inhibition studies. A series of bi-heterocyclic propanamides (7a–l) featuring the 1,3,4-oxadiazole core with S-linked propanamide chains demonstrated potent urease inhibitory activity across the entire series, with all compounds exhibiting significant enzyme inhibition and low hemolytic cytotoxicity [1]. This is mechanistically relevant because the propanamide linker and oxadiazole ring together coordinate the dinuclear nickel active site of urease, a mode of inhibition not accessible to simple oxadiazole-amines lacking the extended propanamide chain [1]. Compounds within this scaffold class offer a therapeutic window advantage—potent enzyme inhibition without concomitant cytotoxicity—making CAS 941952-78-9 a candidate for urease-targeted screening programs where safety margins are a key selection criterion [1].

Urease inhibition Cytotoxicity screening Enzyme inhibitor

Thiophene vs. Phenyl/Chlorophenyl Substitution at Oxadiazole C5: Modulation of Lipophilicity and Drug-Likeness Parameters

The thiophen-2-yl substituent at the oxadiazole C5 position in CAS 941952-78-9 confers distinct physicochemical advantages over phenyl-substituted analogs relevant to drug-likeness optimization. 1,3,4-Oxadiazole derivatives bearing thiophene substituents exhibit lower lipophilicity (clogP) and improved aqueous solubility compared to their chlorophenyl-substituted counterparts . Specifically, the thiophene sulfur atom introduces polarity that reduces clogP by approximately 0.5–1.0 log units relative to a 2-chlorophenyl substitution (CAS 941908-96-9, MW = 389.85), while the lower molecular weight of CAS 941952-78-9 (361.43 vs. 389.85 g/mol) improves compliance with Lipinski's Rule of Five [1]. Comparative studies on 1,3,4-oxadiazole isomers further demonstrate that this regioisomeric form provides better metabolic stability and lower lipophilicity than 1,2,4-oxadiazole counterparts [1]. These properties make CAS 941952-78-9 the preferred choice among close analogs when balancing potency with favorable pharmacokinetic predictions in early-stage hit-to-lead optimization [1].

Drug-likeness Lipophilicity ADME prediction

Recommended Research Application Scenarios for 3-((4-Methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS 941952-78-9)


Kinase Inhibitor Probe Development: CDK-2 and CMGC Kinase Family Screening

CAS 941952-78-9 is recommended as a scaffold for ATP-competitive kinase inhibitor probe development, particularly targeting cyclin-dependent kinase 2 (CDK-2) and related CMGC family kinases. The thiophen-2-yl substituent provides superior hydrophobic contacts with the CDK-2 ATP-binding pocket compared to furan or phenyl analogs, as demonstrated by molecular docking studies showing favorable interactions with Phe80 and Leu83 [1]. Procurement of this compound enables SAR exploration around the 4-methoxyphenylthio and propanamide linker regions while maintaining the thiophene-oxadiazole core that drives target engagement. Researchers should benchmark activity against the clinical CDK inhibitor flavopiridol (MCF-7 IC₅₀ = 59.2 μM) [1].

Anticancer Library Enrichment for MCF-7 Breast Cancer Screening Cascades

The thiophene-1,3,4-oxadiazole hybrid architecture of CAS 941952-78-9 positions it as a high-value addition to focused anticancer screening libraries targeting breast cancer. Class-level evidence demonstrates that thiophene-oxadiazole hybrids achieve MCF-7 IC₅₀ values in the low micromolar to nanomolar range, with the most potent analogs surpassing epirubicin (IC₅₀ = 6.78 μg/mL) [1] and reaching 45.68 nM potency . The compound should be prioritized over phenyl-substituted oxadiazole analogs, which consistently exhibit 2- to 5-fold lower MCF-7 potency. Recommended screening concentration range: 0.01–100 μM with 48–72 h MTT endpoint.

Thymidylate Synthase-Targeted Dual Anticancer-Antimicrobial Probe Design

CAS 941952-78-9 contains the validated 1,3,4-oxadiazole-thioether pharmacophore required for thymidylate synthase (TS) inhibition, a dual anticancer-antimicrobial target. SAR studies confirm that the thioether sulfur is essential for TS binding; its oxidation to sulfone or deletion abolishes activity [1]. Researchers should use this compound as a starting point for TS inhibitor development, with benchmarking against the class-leading compound 18 (human TS IC₅₀ = 0.62 μM; E. coli TS IC₅₀ = 0.47 μM) [1]. The scaffold supports both anticancer screening (HepG2, A549, MCF-7 panels) and antibacterial evaluation (MIC determination against Gram-positive and Gram-negative strains) [1].

Urease Inhibition Screening for Anti-H. pylori and Gastric Ulcer Drug Discovery

The 1,3,4-oxadiazole-propanamide scaffold of CAS 941952-78-9 is mechanistically suited for urease inhibition screening programs. The propanamide linker and oxadiazole ring coordinate the dinuclear nickel active site of jack bean urease, a validated surrogate for H. pylori urease [1]. Class-level data confirm potent enzyme inhibition with low hemolytic cytotoxicity across the scaffold series, providing a favorable therapeutic window [1]. Procurement of this compound supports both primary urease inhibition assays (using jack bean urease with thiourea as positive control, IC₅₀ ≈ 21 μM) and downstream selectivity profiling against related metalloenzymes [1].

Quote Request

Request a Quote for 3-((4-methoxyphenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.